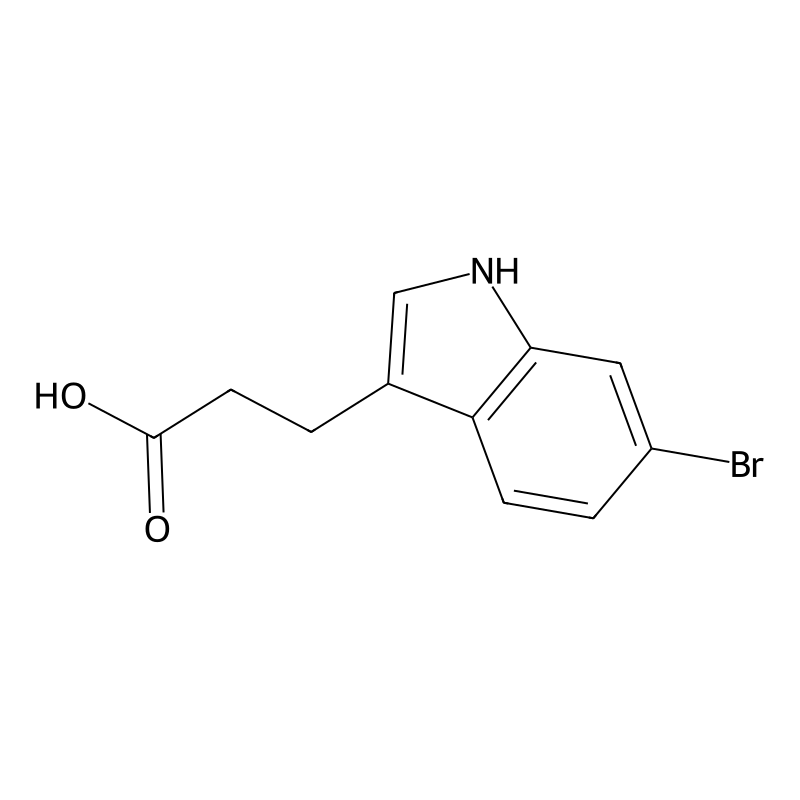

3-(6-bromo-1H-indol-3-yl)propanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole Derivatives: The molecule contains an indole group, a bicyclic aromatic organic compound found in many biologically active molecules. Researchers often investigate indole derivatives for their potential medicinal properties [].

- Bromine Substitution: The presence of a bromine atom can influence a molecule's biological activity. Studying how the position of the bromine atom (in this case, the 6th position of the indole ring) affects activity can be valuable in drug design [].

- Propanoic Acid Moiety: The propanoic acid group (three-carbon carboxylic acid) can play a role in a molecule's interaction with biological systems. Research might explore how this group affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties [].

Molecular Structure Analysis

The key feature of the molecule is the indole ring system, a common structural motif found in many biologically active compounds like tryptophan (an amino acid) and serotonin (a neurotransmitter) []. The presence of a bromine atom introduces a potential site for further chemical modifications, allowing for the creation of analogs with potentially altered properties. The propanoic acid side chain contributes to the overall polarity of the molecule, influencing its solubility and potential interactions with biological targets [].

Chemical Reactions Analysis

Specific information on the synthesis of 3-(6-bromo-1H-indol-3-yl)propanoic acid is not readily available in scientific literature. However, general synthetic strategies for indole derivatives with similar structures exist. These often involve multi-step reactions like Fischer indole synthesis or variations thereof, which utilize starting materials like aromatic amines and carbonyl compounds [].

The chemical reactions involving this specific compound likely include hydrolysis (breakdown) under acidic or basic conditions, cleaving the amide bond of the propanoic acid side chain. Additionally, the bromo group might be susceptible to substitution reactions depending on the reaction conditions [].

The chemical behavior of 3-(6-bromo-1H-indol-3-yl)propanoic acid is influenced by both its indole structure and the bromine substituent. Key reactions include:

- Hydrolysis: Under acidic or basic conditions, the propanoic acid side chain can undergo hydrolysis, potentially leading to the formation of carboxylic acids or alcohols.

- Nucleophilic Substitution: The bromo group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the reaction conditions .

Synthesis of 3-(6-bromo-1H-indol-3-yl)propanoic acid typically involves multi-step reactions. Common methods include:

- Fischer Indole Synthesis: This method utilizes aromatic amines and carbonyl compounds to form indoles.

- Bromination Reactions: The introduction of bromine at the 6-position can be achieved through electrophilic aromatic substitution.

- Carboxylation Reactions: Propanoic acid can be introduced via various carboxylation techniques, often involving alkylation of indole derivatives .

The unique structure of 3-(6-bromo-1H-indol-3-yl)propanoic acid makes it suitable for various applications:

- Pharmaceutical Development: Its potential biological activities suggest utility in drug design, particularly in developing antimicrobial or neuroactive agents.

- Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules with desired properties .

- Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Understanding how the compound exerts its effects at a molecular level.

The presence of the bromine atom may influence these interactions, potentially enhancing binding through halogen bonding or other non-covalent interactions .

Several compounds share structural similarities with 3-(6-bromo-1H-indol-3-yl)propanoic acid. Here’s a comparison highlighting their uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | 0.88 | Contains a bromo substituent; potential neuroactivity |

| 2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | 0.79 | Methyl group instead of bromine; different biological profile |

| (S)-2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | 0.79 | Methyl substitution at a different position; varied activity |

| 2-Amino-3-(6-bromoindolyl)acetic acid | 0.79 | Acetic acid instead of propanoic; similar reactivity but different solubility |

The presence of bromine in 3-(6-bromo-1H-indol-3-yl)propanoic acid distinguishes it from these similar compounds, potentially affecting its reactivity and biological activity .

The synthesis of 3-(6-bromo-1H-indol-3-yl)propanoic acid is rooted in early efforts to functionalize indole derivatives. Key milestones include:

- Friedel-Crafts Alkylation: Early methods employed Friedel-Crafts reactions to introduce alkyl groups onto the indole ring, though scalability and regioselectivity challenges limited widespread adoption.

- Peptide Coupling: The compound gained prominence in the 2000s as a building block for peptide-like inhibitors. Notably, its use in synthesizing bacterial cystathionine γ-lyase (bCSE) inhibitors, such as NL1, NL2, and NL3, demonstrated its utility in antimicrobial drug development.

- Marine Natural Products: Bromoindole derivatives, including 6-bromoindole analogs, were isolated from marine sponges (e.g., Geodia barretti), inspiring synthetic routes to replicate their bioactivity.

Significance in Indole Chemistry Research

3-(6-Bromo-1H-indol-3-yl)propanoic acid occupies a pivotal role in indole chemistry due to:

- Structural Flexibility: The C3 propanoic acid chain enables further functionalization (e.g., esterification, amidation) for generating diverse derivatives.

- Biological Relevance: Bromination at the C6 position enhances metabolic stability and modulates binding affinity to enzymes, such as bCSE, which produces hydrogen sulfide (H₂S), a gasotransmitter linked to microbial pathogenesis.

- Synthetic Utility: It serves as a precursor for:

Position Within the Bromoindole Derivative Family

The bromoindole family encompasses derivatives with bromine at C5, C6, or both positions. 3-(6-Bromo-1H-indol-3-yl)propanoic acid is distinct due to:

| Substituent Position | Key Derivatives | Biological Applications |

|---|---|---|

| C5 | 5-Bromoindole | Antitumor agents, kinase inhibitors |

| C6 | 6-Bromoindole | Antimicrobial, anti-inflammatory |

| C3 (Propanoic Acid) | 3-(6-Bromoindol-3-yl)propanoic acid | Enzyme inhibitors, peptidomimetics |

Comparative Analysis:

- C6 Bromination: Enhances electron-withdrawing effects, improving solubility and metabolic stability compared to C5 analogs.

- C3 Functionalization: Enables attachment of hydrophilic groups (e.g., carboxylic acids), critical for targeting intracellular enzymes.

Overview of Current Research Applications

Synthesis of Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors

3-(6-Bromo-1H-indol-3-yl)propanoic acid is central to synthesizing inhibitors of bCSE, an enzyme overexpressed in pathogens like Staphylococcus aureus. Key examples include:

- NL1: A peptide-like inhibitor synthesized via alkylation and amidation steps, achieving near-gram quantities.

- NL2: Combines a 6-bromoindole core with a 2-methylfuran moiety, demonstrating superior binding affinity (K~d~ = 600 nM) and potentiating gentamicin’s antimicrobial activity.

Anti-Inflammatory Agents

Marine-derived 6-bromoindole derivatives, such as geobarrettin B and C, exhibit anti-inflammatory properties by:

- Modulating Cytokine Secretion: Reducing IL-12p40 and IFN-γ production in human dendritic cells, thereby suppressing Th1 responses.

- Enhancing IL-10 Levels: Geobarrettin C increases anti-inflammatory cytokine secretion, though its mechanism requires further elucidation.

Anticancer and Antiviral Scaffolds

The compound’s versatility extends to:

Classical Synthetic Routes

Traditional synthetic methodologies for indole derivatives have established the foundation for modern approaches to 3-(6-bromo-1H-indol-3-yl)propanoic acid synthesis [1]. The Fischer indole synthesis remains the most widely utilized classical method, involving the acid-catalyzed cyclization of phenylhydrazines with ketones or aldehydes under elevated temperatures ranging from 100-180°C [2]. This methodology demonstrates broad substrate scope and consistently delivers yields of 70-90%, making it particularly suitable for large-scale preparations [3].

The Madelung synthesis represents another classical approach, employing N-acyl-o-methylanilines under strongly basic conditions at temperatures of 300-400°C [4]. While this method provides direct access to indole derivatives from simple precursors, the harsh reaction conditions limit its practical application for sensitive substrates [5]. The Batcho-Leimgruber synthesis offers a more moderate alternative, utilizing o-nitrotoluene derivatives with dimethylformamide dimethyl acetal followed by reduction and cyclization [6]. This multi-step process typically achieves yields of 60-80% under milder conditions compared to the Madelung approach [7].

The Nenitzescu synthesis provides specialized access to 5-hydroxyindoles through the condensation of substituted 1,4-benzoquinones with β-aminocrotonates [6]. Although limited in substrate scope, this method offers direct incorporation of hydroxy functionality, achieving yields of 40-60% under thermal conditions [5]. The Bischler synthesis complements these methods by employing α-phenylaminoketones under acid-catalyzed cyclization conditions, providing yields of 50-75% with simple reaction protocols [2].

Friedel-Crafts Reaction Approaches

Friedel-Crafts acylation represents a pivotal methodology for introducing propanoic acid side chains to indole derivatives, particularly relevant for synthesizing 3-(6-bromo-1H-indol-3-yl)propanoic acid [8]. The reaction demonstrates exceptional regioselectivity for the C-3 position of indole derivatives, driven by the inherent nucleophilicity of this position [9]. Traditional Friedel-Crafts acylation employs aluminum chloride or ferric chloride as Lewis acid catalysts, operating at temperatures ranging from 0-80°C in dichloromethane or chloroform solvents [10].

The intramolecular Friedel-Crafts acylation of 2-(3-indolythio)propionic acids has been extensively studied, revealing unique rearrangement pathways that lead to novel tricyclic indole structures [9] [11]. This methodology demonstrates that the sulfur substituent can migrate from the expected C-3 position to the C-4 position during cyclization, providing access to structurally diverse indole derivatives [12]. The reaction proceeds through a carbocation intermediate, with the rearrangement occurring via a 1,2-shift mechanism [9].

Recent developments in Friedel-Crafts methodology have focused on environmentally sustainable approaches, including the use of 1,3-dibromo-5,5-dimethylhydantoin as a catalyst for bis(indolyl)methane synthesis [13]. This methodology operates under solvent-free conditions at 50°C, achieving yields of 90% within 50 minutes [14]. The reaction demonstrates remarkable chemoselectivity, favoring aromatic aldehydes over aliphatic counterparts due to the formation of stable azafulvenium salt intermediates [13].

Sulfated zirconia nanoparticles have emerged as effective heterogeneous catalysts for Friedel-Crafts reactions between indoles and aldehydes [13]. These nanocatalysts enable reactions under solvent-free conditions at room temperature, achieving yields of 84-95% over 24 hours [14]. The methodology addresses environmental concerns by eliminating toxic solvents while maintaining high catalytic efficiency [13].

Modern Synthetic Pathways

Contemporary synthetic methodologies for indole derivatives have revolutionized the field through the development of transition metal-catalyzed approaches, particularly palladium-catalyzed cyclization reactions [15]. These modern pathways offer superior selectivity, milder reaction conditions, and enhanced functional group tolerance compared to classical methods [16].

Starting from 6-Bromoindole

The synthesis of 3-(6-bromo-1H-indol-3-yl)propanoic acid derivatives frequently employs 6-bromoindole as a key starting material [1]. This building block can be efficiently prepared through a four-stage synthetic sequence beginning with para-aminotoluene diazotization, followed by bromination and ring closure in two stages [1]. The methodology demonstrates moderate yields with excellent scalability, employing inexpensive starting reagents that are readily available in multi-gram quantities [1].

The alkylation of 6-bromoindole with bromoacetic ester represents a fundamental transformation in this synthetic pathway [1]. The reaction proceeds smoothly under basic conditions using sodium hydride in dimethylformamide, followed by hydrolysis to yield 2-(6-bromo-1H-indol-1-yl)acetic acid in 97% yield [1]. This intermediate serves as a versatile precursor for subsequent peptide coupling reactions using standard carbodiimide-mediated conditions [1].

Alternative approaches to 6-bromoindole synthesis have been developed using regioselective bromination methods [17]. The treatment of methyl indolyl-3-acetate derivatives with excess bromine in carbon tetrachloride achieves C-6 selective bromination in 86% yield [17]. This methodology requires careful optimization of reaction conditions, including the use of eight equivalents of bromine and 24-hour reaction times at room temperature [17].

Coupling Reaction Strategies

Suzuki-Miyaura coupling reactions have emerged as the gold standard for carbon-carbon bond formation in indole synthesis [18]. The methodology employs palladium catalysts in conjunction with arylboronic acids, enabling the construction of complex indole derivatives under mild conditions [19]. Recent developments have demonstrated the effectiveness of double Suzuki-Miyaura coupling for synthesizing 5,7-diarylindoles using low catalyst loadings of 1.5 mol% per coupling in aqueous media [19].

The hydroboration-Suzuki-Miyaura sequence represents a powerful strategy for functionalizing 3-vinyl indoles at the β-carbon position [18]. This methodology employs 9-borabicyclo[3.3.1]nonane for hydroboration, followed by palladium-catalyzed cross-coupling with triflates, bromides, or iodides [18]. The reaction sequence demonstrates excellent functional group tolerance, achieving yields of 75% for complex cyclohexyl-substituted products [18].

Buchwald-Hartwig coupling reactions provide complementary access to N-arylated indole derivatives [20]. The methodology utilizes palladium catalysts with phosphine ligands under basic conditions, enabling the formation of carbon-nitrogen bonds with excellent selectivity [21]. Recent developments have focused on catalyst design, with precatalysts P1 and P2 demonstrating superior performance for unprotected nitrogen-rich heterocycles [21].

Negishi coupling reactions offer high reactivity through the use of organozinc reagents, providing access to indole derivatives under mild conditions [22]. The methodology demonstrates excellent tolerance for sensitive functional groups, achieving yields of 70-85% in tetrahydrofuran solvent systems [22]. The reaction proceeds without requiring additional base, simplifying the reaction protocol compared to other cross-coupling methods [22].

Regioselective Bromination Methods

Regioselective bromination of indole derivatives represents a critical transformation for accessing 6-bromo substituted compounds [17]. The methodology employs carefully controlled reaction conditions to achieve positional selectivity, overcoming the inherent reactivity of the pyrrole moiety [23]. Electrochemical bromination has emerged as a sustainable alternative, utilizing bromide ions under mild conditions to achieve selective functionalization [24].

The use of N-bromosuccinimide under catalytic conditions provides excellent regioselectivity for C-3 bromination of indoles [25]. The reaction operates through a radical mechanism, with the brominating agent activated by trace amounts of benzoyl peroxide [26]. This methodology demonstrates broad substrate scope, tolerating various electronic and steric substituents on the indole nucleus [27].

Tetrabutylammonium tribromide represents a mild brominating agent for indole derivatives, demonstrating excellent regioselectivity for C-5 bromination of indole carboxamides [27]. The methodology operates under substrate-controlled conditions, with the regioselectivity determined by the electronic nature of the substituents rather than the brominating agent [27]. This approach enables the synthesis of diverse brominated indole derivatives with high functional group tolerance [27].

Optimization of Synthesis Parameters

The optimization of synthetic parameters for 3-(6-bromo-1H-indol-3-yl)propanoic acid synthesis requires careful consideration of multiple variables, including temperature, solvent, catalyst loading, and reaction time [28]. Temperature optimization studies have revealed that Fischer indole synthesis proceeds most efficiently at 80°C under microwave irradiation, reducing reaction times from 3-6 hours to 5-10 minutes while maintaining yields of approximately 80% [28].

Solvent selection plays a crucial role in reaction efficiency and selectivity [29]. The Hemetsberger-Knittel indole synthesis demonstrates optimal performance in anhydrous xylene at approximately 40 millimolar concentration, achieving yields of 88.6-94.6% for most substrates [29]. The dilute reaction conditions prevent side reactions and improve product purity, although compound 17b represents an exception with only 53% yield [29].

Catalyst loading optimization has revealed that reducing palladium catalyst concentrations to 1.5 mol% per coupling in Suzuki-Miyaura reactions maintains high yields while improving cost-effectiveness [19]. The use of water as a co-solvent enhances catalyst efficiency and enables the synthesis of 5,7-diarylindoles in up to 91% yield [19]. Base selection also influences reaction outcomes, with potassium carbonate providing optimal results for most cross-coupling transformations [19].

Microwave irradiation has emerged as a powerful tool for parameter optimization, enabling rapid screening of reaction conditions [28]. The methodology reduces reaction times by factors of 10-50 compared to conventional heating, while often improving yields and selectivity [28]. The accelerated reaction kinetics under microwave conditions enable efficient optimization of multiple parameters simultaneously [28].

Scale-up Considerations for Laboratory Synthesis

Scale-up of 3-(6-bromo-1H-indol-3-yl)propanoic acid synthesis requires careful evaluation of safety, availability of starting materials, and process economics [30]. The transition from laboratory-scale to multi-gram synthesis necessitates modification of reaction conditions to address heat management, mass transfer limitations, and equipment constraints [28].

Safety considerations become paramount during scale-up, particularly for reactions involving strong acids, bases, or oxidizing agents [30]. The Fischer indole synthesis requires careful temperature control to prevent thermal runaway, especially when using concentrated acids at elevated temperatures [28]. Implementation of appropriate cooling systems and temperature monitoring becomes essential for safe operation at larger scales [30].

Process optimization for scale-up has demonstrated that the synthesis of 2'-desmethyl indomethacin can be achieved in multi-gram quantities using microwave-assisted approaches [28]. The optimized synthetic route enables parallel synthesis while maintaining high overall yields exceeding 55% [28]. The procedure has been successfully scaled to produce preferred indole compounds in quantities suitable for biological evaluation [28].

Economic considerations influence scale-up decisions, particularly regarding catalyst costs and solvent usage [30]. The replacement of expensive palladium catalysts with more cost-effective alternatives becomes increasingly important at larger scales [30]. Similarly, the adoption of greener solvents and catalyst recovery methods contributes to process sustainability [30].

Green Chemistry Approaches to Synthesis

Green chemistry principles have fundamentally transformed the synthesis of indole derivatives, emphasizing waste prevention, atom economy, and the use of renewable resources [4]. The development of sustainable synthetic methodologies addresses environmental concerns while maintaining high synthetic efficiency [31].

Solvent-free synthesis represents a cornerstone of green chemistry approaches to indole derivatives [14]. The use of neat reaction conditions eliminates solvent waste while often improving reaction rates and yields [13]. Ball milling techniques have emerged as particularly effective for mechanochemical synthesis, enabling the preparation of bis(indolyl)methanes under ambient conditions without organic solvents [32].

Water-based synthesis has gained prominence as a sustainable alternative to organic solvent systems [4]. The development of water-compatible palladium catalysts enables Suzuki-Miyaura coupling reactions in aqueous media, achieving yields of 75-95% while eliminating toxic organic solvents [19]. The methodology demonstrates excellent functional group tolerance and simplified product purification [4].

Microwave-assisted synthesis exemplifies energy-efficient approaches to indole derivatives [33]. The methodology reduces reaction times by factors of 10-50 compared to conventional heating, while often improving yields and selectivity [28]. The accelerated reaction kinetics enable the use of milder conditions and reduce energy consumption [33].

Biocatalytic approaches represent the ultimate expression of green chemistry principles [34]. Enzymatic synthesis of indole derivatives utilizes naturally occurring catalysts under mild conditions, often achieving excellent stereoselectivity [34]. The methodology employs renewable resources and generates biodegradable products, addressing multiple green chemistry principles simultaneously [31].

Organocatalytic approaches have eliminated the need for transition metal catalysts in many indole syntheses [4]. The use of small organic molecules as catalysts reduces environmental impact while maintaining high synthetic efficiency [35]. Recent developments have demonstrated the effectiveness of N-heterocyclic iodolium salts as halogen-bonding catalysts for bis(indolyl)methane synthesis in water [35].